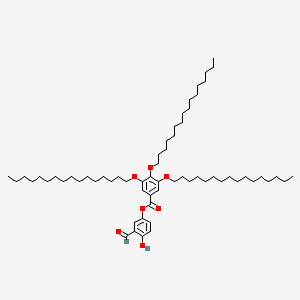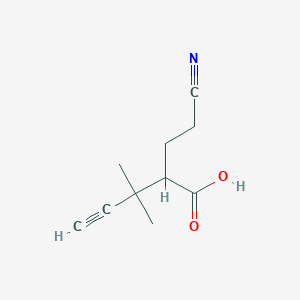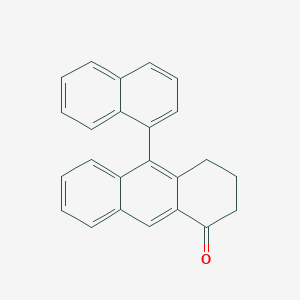![molecular formula C28H24N4 B12605188 3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) CAS No. 874991-10-3](/img/structure/B12605188.png)
3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) is a complex organic compound that features a pyrazole ring linked to two indole units. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) typically involves a multi-step process. One common method includes the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-indole in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar pyrazole core but different substituents, leading to distinct biological activities.
5-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene]thiazolidine-2,4-diones: These compounds share the pyrazole moiety but have different functional groups, affecting their chemical reactivity and applications.
Uniqueness
The uniqueness of 3,3’-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole) lies in its dual indole structure linked to a pyrazole ring. This configuration provides a versatile platform for interacting with various biological targets and undergoing diverse chemical transformations, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
874991-10-3 |
|---|---|
Formule moléculaire |
C28H24N4 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-methyl-3-[(1-methylindol-3-yl)-(5-phenyl-1H-pyrazol-4-yl)methyl]indole |
InChI |
InChI=1S/C28H24N4/c1-31-17-23(20-12-6-8-14-25(20)31)27(24-18-32(2)26-15-9-7-13-21(24)26)22-16-29-30-28(22)19-10-4-3-5-11-19/h3-18,27H,1-2H3,(H,29,30) |
Clé InChI |
OYRXXISEJSJRFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(C3=CN(C4=CC=CC=C43)C)C5=C(NN=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)




![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)
![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)

